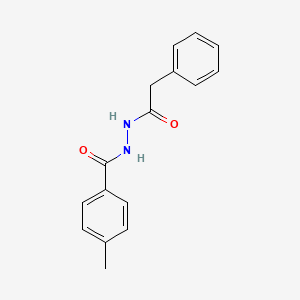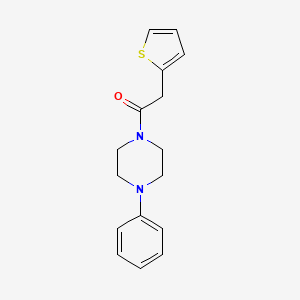![molecular formula C14H11N3O6 B5589090 (E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine](/img/structure/B5589090.png)
(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine is a synthetic organic compound characterized by the presence of a dinitrophenoxy group attached to a phenyl ring, which is further connected to a methoxymethanimine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine typically involves the following steps:
Nitration: The initial step involves the nitration of phenol to produce 2,4-dinitrophenol.
Etherification: The 2,4-dinitrophenol is then reacted with 4-bromophenol in the presence of a base to form 4-(2,4-dinitrophenoxy)phenol.
Formation of Methoxymethanimine: The final step involves the reaction of 4-(2,4-dinitrophenoxy)phenol with methoxymethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, producing diamino derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically employed under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Production of diamino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine involves its interaction with specific molecular targets. The compound’s nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting cellular pathways and leading to various biological effects. The phenoxy group may also interact with cellular proteins, modulating their activity and contributing to the compound’s overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-4-(4-methyl-1,3-benzoxazol-2-yl)aniline
- **N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-2-naphthohydrazide
Uniqueness
(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c1-22-15-9-10-2-5-12(6-3-10)23-14-7-4-11(16(18)19)8-13(14)17(20)21/h2-9H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLQZNKXDOLURM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)





![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)
![2-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5589067.png)

![4-AMINO-N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5589073.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)
![4-ethyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5589086.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine](/img/structure/B5589094.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5589101.png)
